Cas no 1226094-06-9 (2-chloro-1-(4-ethoxyphenyl)ethan-1-ol)
2-chloro-1-(4-ethoxyphenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-chloro-1-(4-ethoxyphenyl)ethan-1-ol
- EN300-1965601
- 1226094-06-9
- AKOS017560090
-
- Inchi: 1S/C10H13ClO2/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-6,10,12H,2,7H2,1H3
- InChI Key: ZJLZLBHPDZDMBI-UHFFFAOYSA-N
- SMILES: ClCC(C1C=CC(=CC=1)OCC)O
Computed Properties
- Exact Mass: 200.0604073g/mol
- Monoisotopic Mass: 200.0604073g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 29.5Ų
2-chloro-1-(4-ethoxyphenyl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1965601-0.05g |
2-chloro-1-(4-ethoxyphenyl)ethan-1-ol |
1226094-06-9 | 0.05g |
$348.0 | 2023-09-17 | ||
| Enamine | EN300-1965601-0.1g |
2-chloro-1-(4-ethoxyphenyl)ethan-1-ol |
1226094-06-9 | 0.1g |
$364.0 | 2023-09-17 | ||
| Enamine | EN300-1965601-0.25g |
2-chloro-1-(4-ethoxyphenyl)ethan-1-ol |
1226094-06-9 | 0.25g |
$381.0 | 2023-09-17 | ||
| Enamine | EN300-1965601-0.5g |
2-chloro-1-(4-ethoxyphenyl)ethan-1-ol |
1226094-06-9 | 0.5g |
$397.0 | 2023-09-17 | ||
| Enamine | EN300-1965601-1.0g |
2-chloro-1-(4-ethoxyphenyl)ethan-1-ol |
1226094-06-9 | 1g |
$1100.0 | 2023-06-03 | ||
| Enamine | EN300-1965601-2.5g |
2-chloro-1-(4-ethoxyphenyl)ethan-1-ol |
1226094-06-9 | 2.5g |
$810.0 | 2023-09-17 | ||
| Enamine | EN300-1965601-5.0g |
2-chloro-1-(4-ethoxyphenyl)ethan-1-ol |
1226094-06-9 | 5g |
$3189.0 | 2023-06-03 | ||
| Enamine | EN300-1965601-10.0g |
2-chloro-1-(4-ethoxyphenyl)ethan-1-ol |
1226094-06-9 | 10g |
$4729.0 | 2023-06-03 | ||
| Enamine | EN300-1965601-1g |
2-chloro-1-(4-ethoxyphenyl)ethan-1-ol |
1226094-06-9 | 1g |
$414.0 | 2023-09-17 | ||
| Enamine | EN300-1965601-5g |
2-chloro-1-(4-ethoxyphenyl)ethan-1-ol |
1226094-06-9 | 5g |
$1199.0 | 2023-09-17 |
2-chloro-1-(4-ethoxyphenyl)ethan-1-ol Related Literature
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 2-chloro-1-(4-ethoxyphenyl)ethan-1-ol
Comprehensive Overview of 2-chloro-1-(4-ethoxyphenyl)ethan-1-ol (CAS No. 1226094-06-9): Properties, Applications, and Industry Insights
The chemical compound 2-chloro-1-(4-ethoxyphenyl)ethan-1-ol (CAS No. 1226094-06-9) is a specialized organic molecule gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This chlorinated ethanol derivative contains an ethoxy aromatic moiety, which contributes to its reactivity and potential applications. With the growing demand for fine chemicals and intermediates, this compound has emerged as a subject of interest for synthetic chemists and material scientists alike.
Structurally, 2-chloro-1-(4-ethoxyphenyl)ethan-1-ol combines a chloroethanol group with a para-ethoxyphenyl ring, creating a versatile building block for further chemical transformations. The presence of both electrophilic (chloro) and nucleophilic (hydroxyl) sites makes it particularly valuable in multi-step synthesis. Recent studies have explored its use in creating chiral auxiliaries and asymmetric catalysts, addressing the pharmaceutical industry's need for enantioselective synthesis methods.
From an industrial perspective, the synthesis of CAS 1226094-06-9 typically involves Grignard reactions or nucleophilic substitutions on appropriately functionalized precursors. Process optimization for this compound focuses on atom economy and green chemistry principles, reflecting current trends in sustainable chemical production. Manufacturers are increasingly adopting continuous flow chemistry techniques to improve yield and purity while reducing environmental impact.
The analytical characterization of 2-chloro-1-(4-ethoxyphenyl)ethan-1-ol employs standard techniques including NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods confirm the compound's structural integrity and help establish quality control protocols for commercial batches. Researchers emphasize the importance of spectral databases and reference standards when working with this intermediate, especially in regulated industries.
In material science applications, the ethoxyphenyl component of this molecule offers interesting possibilities for liquid crystal and polymer modifier development. Its ability to influence mesomorphic properties while maintaining thermal stability makes it a candidate for advanced material formulations. These applications align with current research trends in smart materials and functional coatings.
Storage and handling recommendations for CAS 1226094-06-9 follow standard organic chemical protocols, with emphasis on moisture-sensitive precautions due to the reactive chloro and hydroxyl functionalities. Proper chemical compatibility assessments should precede any large-scale operations, particularly when considering solvent systems or reaction conditions for downstream processing.
The commercial availability of 2-chloro-1-(4-ethoxyphenyl)ethan-1-ol has expanded in recent years, with suppliers offering various packaging options from gram-scale for research to kilogram quantities for industrial applications. Pricing trends reflect the compound's position as a specialty intermediate, with costs influenced by raw material availability and synthetic route efficiency.
Future research directions for this compound may explore its potential in bioconjugation chemistry or as a precursor for bioactive molecule development. The growing field of click chemistry might find applications for its reactive sites, while medicinal chemistry researchers could investigate its utility in pharmacophore design. These possibilities position CAS 1226094-06-9 as a compound with significant untapped potential across multiple scientific disciplines.
1226094-06-9 (2-chloro-1-(4-ethoxyphenyl)ethan-1-ol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)